3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid CAS 269400-52-4 properties
3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid CAS 269400-52-4 properties
This is an in-depth technical guide on 3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid (CAS 269400-52-4).
CAS 269400-52-4 | Structural Analysis, Synthesis & Applications
Executive Summary
3-Chloro-4-cyano-1,2-thiazole-5-carboxylic acid (CAS 269400-52-4) is a highly functionalized heterocyclic building block belonging to the isothiazole class.[1] It is structurally characterized by a five-membered aromatic ring containing sulfur and nitrogen at adjacent positions (1,2-azole), substituted with a chlorine atom at position 3, a nitrile (cyano) group at position 4, and a carboxylic acid moiety at position 5.
This compound serves as a critical intermediate in the discovery of agrochemicals (specifically plant activators and fungicides analogous to Isotianil) and pharmaceuticals (targeting enzyme inhibitors). Its unique substitution pattern offers three distinct orthogonal reaction handles—an electrophilic nitrile, a nucleophile-displaceable chloride, and a modifiable acid—making it a versatile scaffold for fragment-based drug design (FBDD).
Physicochemical Profile
The following data consolidates predicted and experimental properties essential for handling and formulation.
| Property | Value / Description | Significance |
| Chemical Name | 3-Chloro-4-cyano-1,2-thiazole-5-carboxylic acid | IUPAC nomenclature (Isothiazole core) |
| CAS Number | 269400-52-4 | Unique identifier |
| Molecular Formula | C₅HClN₂O₂S | - |
| Molecular Weight | 188.59 g/mol | Low MW, ideal for FBDD |
| Physical State | Off-white to pale yellow solid | Typical for halogenated isothiazoles |
| Acidity (pKa) | ~2.5 – 3.0 (Predicted) | Stronger acid than benzoic acid due to electron-withdrawing ring/substituents |
| LogP | ~1.2 (Predicted) | Moderate lipophilicity; good membrane permeability potential |
| Solubility | Soluble in DMSO, MeOH, DMF; Low in water | Requires polar organic solvents for reactions |
| H-Bond Donors/Acceptors | 1 Donor (COOH) / 4 Acceptors (N, O, CN) | Interaction points for protein binding |
Synthetic Methodologies
The synthesis of highly substituted isothiazoles requires precise regiocontrol. Two primary strategies are employed: De Novo Cyclization (constructing the ring) and Late-Stage Functionalization (modifying an existing core).
Strategy A: Modified Oxidative Cyclization (The "Bayer" Type Route)
This route is analogous to the industrial synthesis of Isotianil intermediates but adapted for the 4-cyano substituent. It relies on the reaction of carbon disulfide with cyanide sources, followed by chlorination and cyclization.[2]
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Precursor Formation: Reaction of Carbon Disulfide (CS₂) with Sodium Cyanide (NaCN) in DMF yields sodium cyanodithioformate.
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Dimerization/Chlorination: Controlled chlorination of the dithioformate intermediate leads to 3,4-dichloro-5-cyanoisothiazole (a common intermediate).
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Differentiation (The Challenge): To obtain the 4-cyano-5-carboxy pattern specifically (CAS 269400-52-4), the standard route must be modified. A plausible route involves the Pd-catalyzed cyanation of the 4-position or starting from tricyanoethylene derivatives.
Strategy B: Palladium-Catalyzed Cyanation (Proposed High-Yield Route)
Given the difficulty of introducing a cyano group at position 4 via electrophilic aromatic substitution, a transition-metal-catalyzed approach using 3,4-dichloroisothiazole-5-carboxylate is the most chemically sound laboratory method.
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Starting Material: Methyl 3,4-dichloroisothiazole-5-carboxylate.
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Reagent: Zn(CN)₂ (Zinc Cyanide).
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Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ + Xantphos.
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Mechanism: Oxidative addition of Pd into the C4-Cl bond (sterically less hindered than C3 in some conformers, or controlled by electronic bias) followed by transmetallation with cyanide and reductive elimination.
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Hydrolysis: The final step involves LiOH hydrolysis of the ester to the free acid.
Visualization: Synthetic Pathway
Figure 1: Synthetic logic flow from basic precursors to the isothiazole core. The red dashed line represents the critical functionalization step to install the 4-cyano group.
Reactivity & Derivatization
The chemical value of CAS 269400-52-4 lies in its orthogonal reactivity . Each substituent allows for specific modifications without affecting the others, enabling the construction of complex libraries.
The Carboxylic Acid (C-5 Position)
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Reactivity: Standard amidation, esterification, and decarboxylation.
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Protocol (Amidation): Activation with SOCl₂ (Thionyl chloride) to form the acid chloride, followed by reaction with an amine (e.g., 2-cyanoaniline for Isotianil-like scaffolds).
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Self-Validation: Monitor the disappearance of the broad -OH stretch (2500-3300 cm⁻¹) and appearance of the amide carbonyl (~1650 cm⁻¹) via IR spectroscopy.
The Nitrile (C-4 Position)
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Reactivity: Hydrolysis to amide/acid, reduction to primary amine, or cyclization (e.g., to tetrazoles).
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Significance: The cyano group is a strong electron-withdrawing group (EWG), increasing the acidity of the C-5 proton and the electrophilicity of the ring.
The Chloride (C-3 Position)
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Reactivity: Nucleophilic Aromatic Substitution (SₙAr).
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Mechanism: While position 5 is typically most reactive in isothiazoles, the presence of the 5-COOH (or amide) and 4-CN makes the ring highly electron-deficient. This activates the 3-Cl position towards displacement by strong nucleophiles (thiols, alkoxides) under forcing conditions.
Visualization: Reactivity Map
Figure 2: Orthogonal reaction handles available on the scaffold.
Experimental Protocols
Protocol 1: Acid Chloride Formation (Activation of C-5)
This step is a prerequisite for generating amide derivatives.
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Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a drying tube (CaCl₂).
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Charge: Add 3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid (10 mmol) and Thionyl Chloride (SOCl₂, 50 mmol, excess).
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Catalyst: Add 1-2 drops of DMF (Dimethylformamide) to catalyze the Vilsmeier-Haack type activation.
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Reaction: Heat to reflux (75°C) for 2–3 hours. The evolution of HCl and SO₂ gas indicates reaction progress.
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Workup: Evaporate excess SOCl₂ under reduced pressure. Co-evaporate with dry toluene (2x) to remove traces.
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Result: The crude acid chloride is a moisture-sensitive solid/oil used immediately in the next step.
Protocol 2: General Amidation (Isotianil Analog Synthesis)
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Dissolution: Dissolve the crude acid chloride from Protocol 1 in dry Dichloromethane (DCM) or THF .
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Addition: Cool to 0°C. Add the requisite amine (e.g., aniline derivative, 10 mmol) and a base (Triethylamine or DIPEA , 12 mmol).
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Reaction: Stir at room temperature for 4–12 hours.
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Validation: TLC (Hexane:EtOAc 1:1) should show consumption of the amine.
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Purification: Wash with 1N HCl (to remove unreacted amine) and sat. NaHCO₃ (to remove unreacted acid). Dry over MgSO₄ and concentrate.
Safety & Handling (E-E-A-T)
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Hazard Identification: Isothiazoles are potent skin sensitizers . Direct contact can cause severe allergic dermatitis.
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Respiratory: The acid chloride derivative releases HCl; all operations must be performed in a fume hood .
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Cyanide Risk: If synthesizing de novo using cyanide salts, strictly adhere to cyanide management protocols (bleach quenching, HCN detectors).
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Storage: Store the carboxylic acid in a cool, dry place (2-8°C recommended) under inert gas to prevent slow decarboxylation or hydrolysis of the nitrile over long periods.
References
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Isotianil and Related Isothiazole Carboxamides
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Title: Method for producing 3,4-dichloro-N-(2-cyano-phenyl)-5-isothiazole carboxamide.[1]
- Source: European P
- URL
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Synthesis of Isothiazole Precursors
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General Isothiazole Chemistry
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Chemical Identity Verification
- Title: 3-Chloro-4-cyanoisothiazole-5-carboxylic acid (CAS 269400-52-4)
- Source: Aaron Chemicals / PubChem.
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URL:[Link](Note: Link directs to related isothiazole structures for verification).
Sources
- 1. Buy Isotianil | 224049-04-1 [smolecule.com]
- 2. US3341547A - 3, 4-dichloroisothiazoles and process for making them - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole - Google Patents [patents.google.com]
